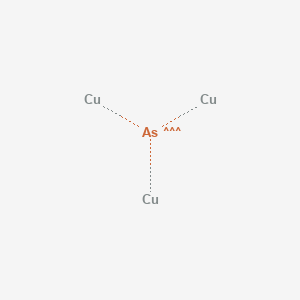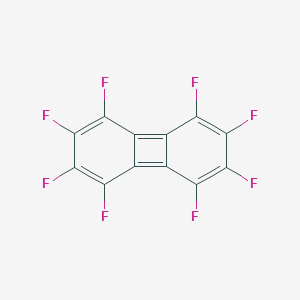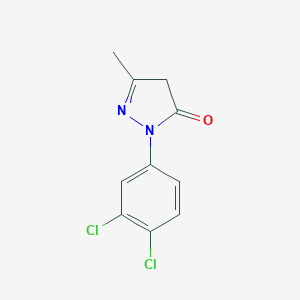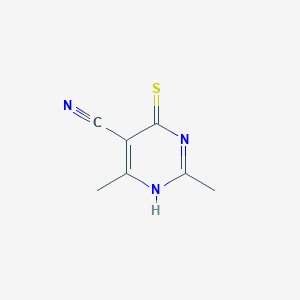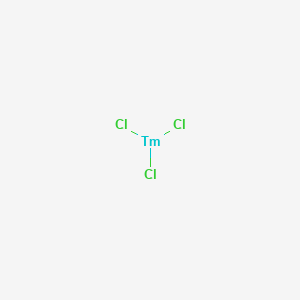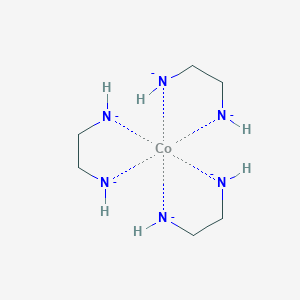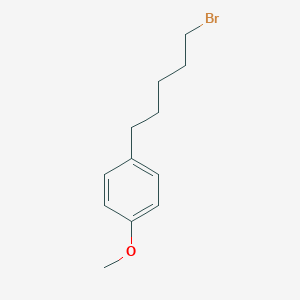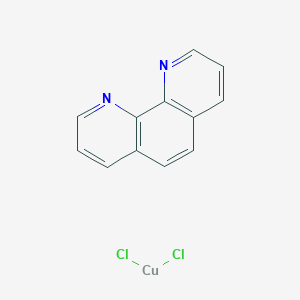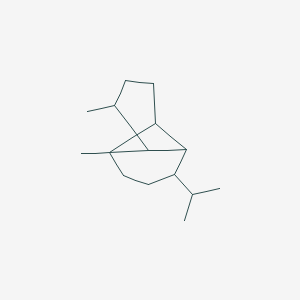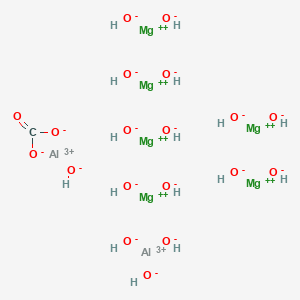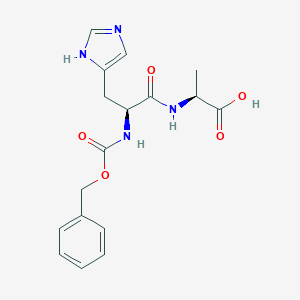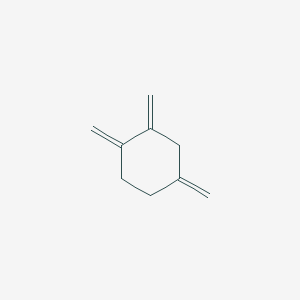
1,2,4-Trimethylidenecyclohexane
Descripción general
Descripción
1,2,4-Trimethylidenecyclohexane, also known as TMCH, is a cyclic hydrocarbon with the chemical formula C9H14. It is a colorless liquid with a strong odor, and it is commonly used in scientific research for its unique properties. TMCH is a highly reactive compound that is often used as a starting material for the synthesis of other compounds. In
Aplicaciones Científicas De Investigación
Oxidation Studies
1,2,4-Trimethylidenecyclohexane (T124MCH) has been studied for its oxidation properties, particularly at low temperatures. This research is relevant in understanding its behavior as a surrogate compound for kerosene and diesel. It helps in releasing active intermediates and soot precursors, crucial for fuel analysis (Liu et al., 2019).
Synthesis and Characterization
The synthesis and characterization of different geometric isomers of 1,2,4-trimethylcyclohexanes have been achieved. This research provides insights into the stereochemistry and physical properties of these compounds (Mahmoud, 1968).
Thermal Isomerization
Studies have shown that compounds like 1,4-Bis(ethenylidene)cyclohexane can be thermally isomerized to produce 1,2,4-trimethylenecyclohexane. This research is significant in understanding thermal behavior and potential applications in material science (Lenk & Hopf, 1982).
Catalytic Hydrogenation
Catalytic hydrogenation studies of compounds like 1,3,5-trimethylbenzene to produce 1,3,5-trimethylcyclohexane have been conducted. This is crucial in understanding reaction dynamics and product purity in chemical synthesis (Ray & Carr, 1995).
Chemical Synthesis and Applications
Research on the synthesis of novel compounds using 1,2-Diaminocyclohexane and their potential applications has been conducted. This includes studies on organic compounds and intermediates in chemical reactions (Diansheng, 2004).
Propiedades
Número CAS |
14296-81-2 |
|---|---|
Nombre del producto |
1,2,4-Trimethylidenecyclohexane |
Fórmula molecular |
C9H12 |
Peso molecular |
120.19 g/mol |
Nombre IUPAC |
1,2,4-trimethylidenecyclohexane |
InChI |
InChI=1S/C9H12/c1-7-4-5-8(2)9(3)6-7/h1-6H2 |
Clave InChI |
AMBNQWVPTPHADI-UHFFFAOYSA-N |
SMILES |
C=C1CCC(=C)C(=C)C1 |
SMILES canónico |
C=C1CCC(=C)C(=C)C1 |
Otros números CAS |
14296-81-2 |
Sinónimos |
1,2,4-Tris(methylene)cyclohexane |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

